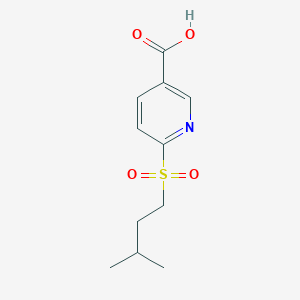
6-(Isopentylsulfonyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isopentylsulfonyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a sulfonyl group attached to the nicotinic acid ring, specifically at the 6th position, with an isopentyl group attached to the sulfonyl group. Nicotinic acid derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopentylsulfonyl)nicotinic acid typically involves the sulfonation of nicotinic acid followed by the introduction of the isopentyl group. One common method involves the reaction of nicotinic acid with chlorosulfonic acid to form the sulfonyl chloride intermediate. This intermediate is then reacted with isopentyl alcohol in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including this compound, often involves large-scale chemical synthesis using readily available starting materials. The process typically includes steps such as sulfonation, esterification, and purification to obtain the final product with high purity and yield. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production to ensure cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Isopentylsulfonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted nicotinic acid derivatives .
Applications De Recherche Scientifique
6-(Isopentylsulfonyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cardiovascular and metabolic disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 6-(Isopentylsulfonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects. Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid (niacin): A well-known vitamin with lipid-lowering effects.
Nicotinamide: A form of vitamin B3 with different pharmacological properties.
Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.
Uniqueness
6-(Isopentylsulfonyl)nicotinic acid is unique due to the presence of the isopentylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and bioavailability, making it a valuable candidate for various applications .
Propriétés
Formule moléculaire |
C11H15NO4S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
6-(3-methylbutylsulfonyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)5-6-17(15,16)10-4-3-9(7-12-10)11(13)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
GQKOLSXBJJVQQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



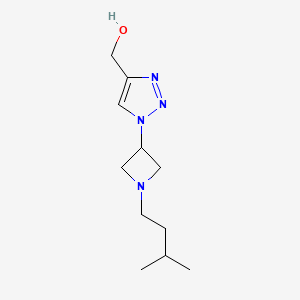
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
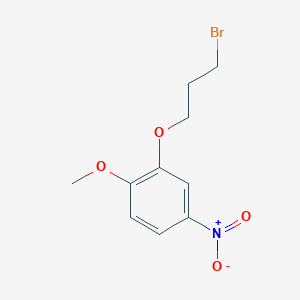
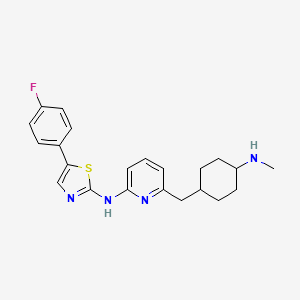

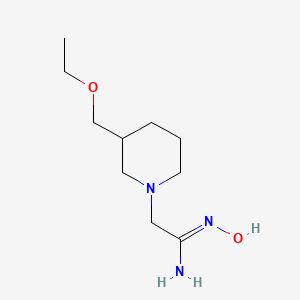
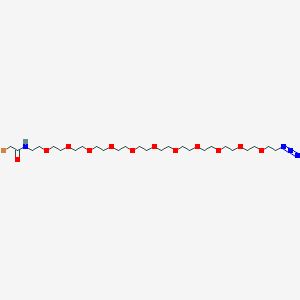
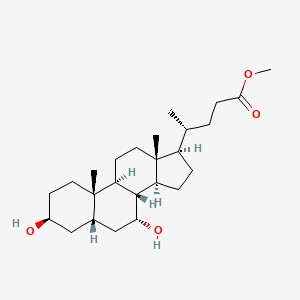
![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)

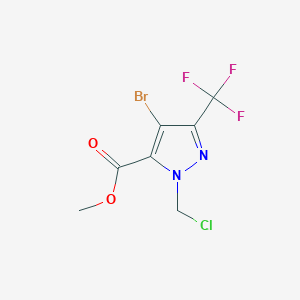
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)
